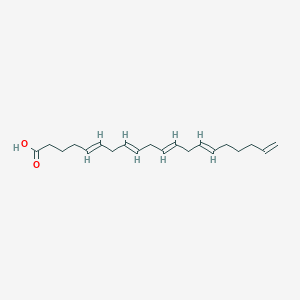
5,8,11,14,19-Eicosapentaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8,11,14,19-Eicosapentaenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H30O2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Dietary Fats - Dietary Fats, Unsaturated - Fatty Acids, Omega-3 - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nutritional Applications
EPA is primarily recognized for its health benefits, particularly in cardiovascular health and anti-inflammatory effects. It is commonly found in fish oil and algae supplements.
- Cardiovascular Health : Numerous studies have shown that EPA can lower triglyceride levels and reduce the risk of heart disease. A meta-analysis indicated that omega-3 fatty acids, including EPA, significantly reduce cardiovascular events .
- Mental Health : Research suggests that EPA may play a role in alleviating symptoms of depression and anxiety. A randomized controlled trial demonstrated that supplementation with EPA led to significant improvements in depressive symptoms compared to placebo .
- Infant Development : EPA is crucial for cognitive development in infants. Studies indicate that maternal intake of omega-3 fatty acids during pregnancy correlates with improved cognitive outcomes in children .
Pharmaceutical Applications
EPA has been investigated for its therapeutic potential in various diseases:
- Anti-inflammatory Effects : EPA is known to modulate inflammatory processes. It serves as a precursor for specialized pro-resolving mediators (SPMs) which aid in resolving inflammation. Clinical trials have shown that EPA supplementation can reduce inflammatory markers in patients with chronic inflammatory diseases .
- Metabolic Disorders : Research has highlighted the role of EPA in managing metabolic syndrome. A study found that EPA supplementation improved insulin sensitivity and reduced liver fat accumulation in patients with non-alcoholic fatty liver disease (NAFLD) .
Biotechnological Applications
Recent advancements have led to innovative methods for producing EPA sustainably:
- Fermentation Technology : DuPont has developed a fermentation process using genetically engineered Yarrowia lipolytica yeast to produce high yields of EPA. This method offers a sustainable alternative to fish-derived sources and has led to commercial products like New Harvest™ EPA oil .
- Analytical Standards : EPA is utilized as an analytical standard in various biochemical assays. For example, it is used in lipid peroxidation assays and as a standard for high-performance liquid chromatography (HPLC) to quantify omega-3 fatty acids in biological samples .
Case Studies
Several case studies illustrate the applications of EPA:
Eigenschaften
CAS-Nummer |
111219-92-2 |
|---|---|
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(5E,8E,11E,14E)-icosa-5,8,11,14,19-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2,6-7,9-10,12-13,15-16H,1,3-5,8,11,14,17-19H2,(H,21,22)/b7-6+,10-9+,13-12+,16-15+ |
InChI-Schlüssel |
RJUPEYJKQFFLQV-UHFFFAOYSA-N |
SMILES |
C=CCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Isomerische SMILES |
C=CCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O |
Kanonische SMILES |
C=CCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Synonyme |
5,8,11,14,19-eicosapentaenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















